9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as ACAT inhibitor, is a chemical compound used in scientific research. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme involved in the synthesis of cholesterol esters. ACAT inhibitors have been studied extensively in relation to their potential as therapeutic agents for the treatment of atherosclerosis and other cardiovascular diseases.
Mechanism of Action
9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone inhibits the activity of this compound, which is involved in the synthesis of cholesterol esters. Cholesterol esters are important components of lipoproteins, which are responsible for transporting cholesterol in the blood. Inhibition of this compound reduces the accumulation of cholesterol esters in macrophages, which can lead to a reduction in the development of atherosclerosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibitors can reduce the accumulation of cholesterol esters in macrophages and inhibit the formation of foam cells, which are characteristic of atherosclerosis. In vivo studies have shown that this compound inhibitors can reduce the development of atherosclerosis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its potency as an this compound inhibitor. It has been shown to be a highly effective inhibitor of this compound in vitro and in vivo. However, one limitation of using this compound inhibitors in general is their potential to cause liver toxicity. This is a concern for the development of this compound inhibitors as therapeutic agents for the treatment of atherosclerosis and other cardiovascular diseases.
Future Directions
There are several future directions for research on 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone and this compound inhibitors in general. One area of research is the development of more potent and selective this compound inhibitors with reduced potential for liver toxicity. Another area of research is the identification of new therapeutic targets for the treatment of atherosclerosis and other cardiovascular diseases. Finally, there is a need for more research on the long-term safety and efficacy of this compound inhibitors in humans.
Synthesis Methods
The synthesis of 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported in the literature. The method involves the reaction of 9-anthracenecarbaldehyde with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting compound is then purified by recrystallization.
Scientific Research Applications
9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been widely used in scientific research as an this compound inhibitor. It has been studied extensively for its potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. This compound inhibitors have been shown to reduce the accumulation of cholesterol esters in macrophages, which play a key role in the development of atherosclerosis.
properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6/c1-15-10-11-22-20(12-15)23-24(27-22)28-25(31-29-23)30-26-14-21-18-8-4-2-6-16(18)13-17-7-3-5-9-19(17)21/h2-14H,1H3,(H2,27,28,30,31)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIHEGRVFDUMW-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.